Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with methylamine in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as bromination, amination, and esterification, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of hydrazine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyrazoles
- Nitro derivatives
- Hydrazine derivatives
- Condensed heterocyclic systems
Scientific Research Applications
Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
- Methyl 5-Amino-1H-pyrazole-4-carboxylate
- 3-Bromo-1H-pyrazole-4-carboxylic acid
- 5-Amino-3-bromo-1H-pyrazole
Comparison: Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate stands out due to the presence of both amino and bromo substituents, which confer unique reactivity and potential for diverse chemical transformations . Compared to its analogs, this compound offers a broader range of applications in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C5H6BrN3O2 |
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Molecular Weight |
220.02 g/mol |
IUPAC Name |
methyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C5H6BrN3O2/c1-11-5(10)2-3(6)8-9-4(2)7/h1H3,(H3,7,8,9) |
InChI Key |
SUEZJYFLECPOQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NN=C1N)Br |
Origin of Product |
United States |
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